molecular formula C19H21NO4S B2600209 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide CAS No. 2034516-68-0

4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2600209
CAS RN: 2034516-68-0
M. Wt: 359.44
InChI Key: UDPNYDZRKGRYJS-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For example, 1-(2,3-Dihydro-5-benzofuranyl)ethanone is used to prepare tricyclic [1,2,4]triazine 1,4-dioxides as hypoxia selective cytotoxins .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is unique and contributes to their wide array of biological activities . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives have been used in the synthesis of various compounds. For instance, 1-(2,3-Dihydro-5-benzofuranyl)ethanone is used to synthesize N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides with KCNQ2 opener activities .

Scientific Research Applications

  • Photodynamic Therapy and Fluorescence Properties :

    • A study by Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. They found that this compound has useful properties for photodynamic therapy applications, demonstrating good fluorescence properties and a high singlet oxygen quantum yield, which are crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
  • Antibacterial Drug Impurities :

    • Talagadadeevi, Vancha, Anusuri, and Rao (2012) synthesized N-[4-({4-[(5-Methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine, an impurity in the antibacterial drug Sulfamethizole. This impurity results from the reaction of unreacted sulfonyl chloride with Sulfamethizole (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).
  • UV Protection and Antimicrobial Properties :

    • Mohamed, Abdel-Wahab, and Fahmy (2020) designed benzenesulfonamides used as azo dyes for cotton fabrics, enhancing their UV protection and antibacterial properties. These compounds were applied for simultaneous dyeing and functional finishing of cotton textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).
  • Cytotoxic and Anti-Tumor Activities :

    • Gul, Tuğrak, Sakagami, Taslimi, Gulcin, and Supuran (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity and tumor specificity. Some compounds showed significant inhibition of human carbonic anhydrase isoforms, indicating potential for further anti-tumor activity studies (Gul et al., 2016).
  • Anticancer and Antimicrobial Activities :

    • Kumar, Kumar, Roy, Sondhi, and Sharma (2015) developed benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating them for anticancer activity against several human cancer cell lines. Some compounds exhibited significant anticancer activities (Kumar et al., 2015).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area.

properties

IUPAC Name

4-acetyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-13(11-15-3-8-19-17(12-15)9-10-24-19)20-25(22,23)18-6-4-16(5-7-18)14(2)21/h3-8,12-13,20H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPNYDZRKGRYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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